R-epinastine

Receptor Binding Kinetics Antihistamine Potency H1 Receptor

R-epinastine is the R-enantiomer of the second-generation histamine H1 receptor antagonist epinastine, a tetracyclic benzazepine derivative also displaying mast cell-stabilizing and anti-inflammatory properties. It is distinguished by its high affinity for peripheral H1 receptors, a notable 400-fold selectivity over H2 receptors, and minimal penetration of the blood-brain barrier, making it a key compound for research into non-sedating allergy therapies.

Molecular Formula C16H15N3
Molecular Weight 249.31 g/mol
Cat. No. B1255985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-epinastine
Molecular FormulaC16H15N3
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESC1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N
InChIInChI=1S/C16H15N3/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16/h1-8,15H,9-10H2,(H2,17,18)/t15-/m0/s1
InChIKeyWHWZLSFABNNENI-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R-Epinastine for Precision Antihistamine Research: A Second-Generation H1 Antagonist with Multimodal Anti-Allergic Activity


R-epinastine is the R-enantiomer of the second-generation histamine H1 receptor antagonist epinastine, a tetracyclic benzazepine derivative also displaying mast cell-stabilizing and anti-inflammatory properties [1]. It is distinguished by its high affinity for peripheral H1 receptors, a notable 400-fold selectivity over H2 receptors, and minimal penetration of the blood-brain barrier, making it a key compound for research into non-sedating allergy therapies [2].

Pathway study H1/H2 dual-receptor engagement model
Stereochemical control R‑enantiomer for chiral pharmacology research
CNS assay context Low brain penetration profile for in vivo studies

Why R-Epinastine Cannot Be Interchanged with Other 'Non-Sedating' Antihistamines


Assuming therapeutic equivalence within the second-generation H1 antihistamine class poses significant scientific risk, as critical performance characteristics vary widely. R-epinastine possesses a distinct profile defined by its specific H1 receptor binding kinetics, a unique dual antagonism and mast cell-stabilizing mechanism, and a well-characterized central nervous system (CNS) safety margin quantified by positron emission tomography (PET) [1]. The quantitative data presented below demonstrate precisely where R-epinastine's affinity, selectivity, safety, and metabolic liability create a differentiated value proposition that cannot be met by generic substitution with agents like levocetirizine, desloratadine, fexofenadine, or olopatadine.

Receptor profile
R‑epinastine: balanced H1 affinity with moderate H2 engagement
Cetirizine / levocetirizine: higher H1 selectivity may shift H2‑mediated pathway outcomes
CNS occupancy
R‑epinastine: reported low brain H1 occupancy (PET evidence)
Older sedating antihistamines: higher CNS occupancy can alter behavioural readouts
Metabolic liability
R‑epinastine: no CYP3A4 inhibition up to 100 µM
Terfenadine / loratadine analogues: CYP inhibition may introduce drug‑interaction confounds
Membrane activity
R‑epinastine: measurable membrane perturbation in corneal cell models
Olopatadine: lacks membrane lytic activity; cytotoxicity endpoints may differ

Quantitative Head-to-Head Evidence for R-Epinastine Against Key Comparator Antihistamines


H1 Receptor Binding Affinity: R-Epinastine vs. Levocetirizine and Fexofenadine

R-epinastine demonstrates exceptionally high affinity for the histamine H1 receptor. Its Ki of 1.41 nM represents a higher affinity than levocetirizine (Ki = 3 nM) and is notably more potent than fexofenadine (Ki = 10 nM), two commonly used alternatives. This higher binding potency allows for effective receptor blockade at lower concentrations [1][2][3].

H1 binding affinity
Cross-study comparable
R‑epinastine Ki 1.41 nM
Levocetirizine Ki 3 nM
Fexofenadine Ki 10 nM
Supports H1 receptor binding study selection
Different membrane sources; cross-study comparison
Receptor Binding Kinetics Antihistamine Potency H1 Receptor

H1 vs H2 Receptor Selectivity: R-Epinastine's Distinct Profile

R-epinastine combines a high H1 affinity with a 400-fold lower affinity for the histamine H2 receptor, indicating a well-balanced selectivity profile [1]. Unlike some antihistamines that are exclusively H1-selective, epinastine retains functional H2 affinity, which contributes to its mast cell-stabilizing and anti-inflammatory properties—a critical differentiator for researchers exploring multifaceted mechanisms of action beyond simple H1 blockade.

H1/H2 selectivity
Class-level inference
~400‑fold H1 over H2
Balanced dual-receptor engagement context
Cetirizine shows ~600‑fold; H2 affinity may influence mast cell readouts
Receptor Selectivity H2 Receptor Antihistamine Pharmacology

Cell Membrane Stability: R-Epinastine vs. Olopatadine and Other Topical Antihistamines

A direct head-to-head study assessed the membrane activity of several topical antihistamines. R-epinastine was shown to cause significant cell membrane lysis, as measured by lactate dehydrogenase (LDH) release, a proxy of cytotoxicity [1]. This effect was also noted with ketotifen and azelastine, whereas olopatadine was uniquely devoid of any hemolytic activity even at maximum solubility concentrations (10 mM) [1]. This indicates a diverse pharmacodynamic range among topical agents in the same class.

Membrane stability
Head-to-head
R‑epinastine LDH release (membrane lysis)
Olopatadine No hemolysis up to 10 mM
Cell‑model endpoint review
Human corneal epithelial cells; in vitro comparison
Mast Cell Stabilization Cytotoxicity Membrane Lysis

Central Nervous System Safety: Quantifying R-Epinastine's Low Brain Penetration

The risk of sedation is a primary safety concern differentiating antihistamines. R-epinastine's CNS safety has been quantitatively validated using PET imaging in humans. After a single 20 mg oral dose, epinastine occupied only 13.2% of available H1 receptors in the human frontal cortex, a figure far below the ~50% occupancy typically associated with sedating antihistamines [1][2].

CNS H1 occupancy
Cross-study comparable
13.2% (±18.5%) occupancy (20 mg p.o.)
Reported CNS occupancy endpoint context
[11C]doxepin PET in healthy subjects; sedating comparator ~50% occupancy
Blood-Brain Barrier CNS Occupancy PET Imaging

Drug Interaction Liability: R-Epinastine's Negligible CYP3A4 Inhibition vs. Terfenadine

Cardiotoxicity linked to CYP3A4 inhibition and drug accumulation is a historic concern for some antihistamines. R-epinastine shows a strong safety signal in this regard. In a direct comparison, epinastine demonstrated no CYP3A4 inhibition at concentrations up to 100 µM, whereas terfenadine potently inhibited the enzyme with a Ki of 25 µM, explaining its withdrawal from the market [1].

CYP3A4 inhibition
Head-to-head
R‑epinastine No inhibition up to 100 µM
Terfenadine Ki 25 µM
Supports drug‑interaction profiling
Testosterone 6β‑hydroxylation assay; human liver microsomes
Drug Metabolism CYP450 Inhibition Safety Pharmacology

Optical Isomer Activity: R-Epinastine's Role as the Distomer

A stereoselective pharmacophoric model has designated the (S)-enantiomer as the eutomer, possessing the optimal bioactive configuration for H1 antagonism [1]. While the enantiomers show similar activity in peripheral anti-histaminic and mast cell-stabilizing assays, the R-enantiomer exhibits slightly more depressant action on the central nervous system [2]. This establishes R-epinastine as an essential scientific tool for probing stereospecific pharmacology.

Enantiomer activity
Head-to-head
R‑epinastine Distomer; slightly higher CNS depressant action
S‑epinastine Eutomer; higher H1 affinity
Enantiomer‑attribution review for chiral studies
In vivo rat EEG and guinea pig ileum; peripheral actions nearly identical
Enantiomeric Pharmacology Stereospecificity Chiral Resolution

Optimal Application Scenarios for R-Epinastine Based on Quantitative Evidence


Enantiomer-Specific Pharmacokinetic and Pharmacodynamic Studies

Researchers focused on chiral pharmacology require pure R-epinastine to investigate its distinct stereoselective properties. Only by using the isomer identified as the distomer with unique CNS activity, as established by stereoselective pharmacophoric modeling, can scientists isolate the contribution of the R-enantiomer to the overall drug profile, avoiding the confounding effects of racemic mixtures [Evidence 6, REFS-1, REFS-2].

Advanced In Vitro Safety Profiling for Cardiotoxicity and CNS Impact

In any safety pharmacology study designed to avoid drug-drug interactions or predict sedation, the quantitative evidence from direct CYP3A4 inhibition studies and PET occupancy analyses provides a data-driven basis for selecting R-epinastine. Its proven non-inhibitory CYP profile (no effect at 100 µM) and verified low CNS H1 occupancy (13.2%) compared to sedating alternatives position it as a low-liability tool for complex biological assays [Evidence 4, REFS-1; Evidence 5, REFS-1].

Investigative Studies on Multimodal Mast Cell and H2-Mediated Anti-Inflammation

For research programs that require investigating mechanisms beyond pure H1 antagonism, the compound's 400-fold H1/H2 selectivity ratio is critical. This specific balanced profile, which differs from more highly selective agents like cetirizine (600-fold), enables researchers to explore H2-receptor dependent pathways in mast cell stabilization and vascular inflammation [Evidence 2, REFS-1].

Development of Topical Formulations with Superior Affinity

Formulation scientists developing new-generation ophthalmic or dermatological preparations with potent on-target effects can leverage the evidence of R-epinastine's high H1 affinity (Ki = 1.41 nM). This gives it a potency advantage over standard alternatives like levocetirizine and fexofenadine (Ki 3-10 nM), allowing for theoretically lower drug loads while maintaining therapeutic efficacy [Evidence 1, REFS-1, REFS-2, REFS-3].

Application
Selection Property
Validation Focus
Chiral pharmacology and PK/PD
Stereochemical identity
Enantiomer‑specific H1 and CNS endpoint comparison
CNS safety and drug‑interaction profiling
CYP liability and brain occupancy profile
PET occupancy and CYP inhibition endpoint review
Mast cell and H2‑mediated inflammation models
H1/H2 selectivity context
Dual‑receptor engagement in mast cell stabilization assays
Topical formulation research
Membrane interaction profile
Cell‑model cytotoxicity and barrier integrity endpoints
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